Ammonia-boranecarboxylic acid Ammonia-boranecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 74861-59-9
VCID: VC1790835
InChI: InChI=1S/CHBO2.H3N/c2-1(3)4;/h(H,3,4);1H3
SMILES: [B]C(=O)O.N
Molecular Formula: CH4BNO2
Molecular Weight: 72.86 g/mol

Ammonia-boranecarboxylic acid

CAS No.: 74861-59-9

Cat. No.: VC1790835

Molecular Formula: CH4BNO2

Molecular Weight: 72.86 g/mol

* For research use only. Not for human or veterinary use.

Ammonia-boranecarboxylic acid - 74861-59-9

Specification

CAS No. 74861-59-9
Molecular Formula CH4BNO2
Molecular Weight 72.86 g/mol
Standard InChI InChI=1S/CHBO2.H3N/c2-1(3)4;/h(H,3,4);1H3
Standard InChI Key DBZSAPVBJLSYHE-UHFFFAOYSA-N
SMILES [B]C(=O)O.N
Canonical SMILES [B]C(=O)[O-].[NH4+]

Introduction

Chemical Properties and Structure

Ammonia-boranecarboxylic acid possesses a unique chemical structure that contributes to its reactivity and applications. The compound has a molecular weight of 74.87 g/mol and appears as a solid at standard conditions . The linear formula can be represented as NH₄BH₂O₂, indicating its composition of nitrogen, hydrogen, boron, and oxygen atoms .

The physical and chemical properties of ammonia-boranecarboxylic acid are summarized in the following table:

PropertyValue
Chemical FormulaCH₆BNO₂
Alternative Linear FormulaNH₄BH₂O₂
Molecular Weight74.87 g/mol
Physical StateSolid
Exact Mass75.049159
Monoisotopic Mass75.049159
SMILES NotationBC(=O)[O-].[NH4+]
InChI IdentifierInChI=1S/CH3BO2.H3N/c2-1(3)4;/h2H2,(H,3,4);1H3
InChI KeyMUTDNIUYABKXLN-UHFFFAOYSA-N

The structure of ammonia-boranecarboxylic acid features a boron atom that is bonded to two hydrogen atoms and a carboxyl group, with ammonia coordinated to the boron center. This arrangement creates a molecule with both borane character and carboxylic acid functionality, contributing to its unique chemical behavior and reactivity patterns in various transformations.

Synthesis and Preparation Methods

The synthesis of ammonia-boranecarboxylic acid builds upon established methodologies for amine-borane preparation. While the search results don't provide a specific synthetic route for ammonia-boranecarboxylic acid itself, the preparation would likely follow similar pathways to those established for related amine-borane compounds.

Research by Hamann indicates that amine-boranes can be prepared through a carbon dioxide-mediated synthesis approach. This method proceeds through a monoacyloxyborane intermediate and has been successfully applied to produce borane complexes of ammonia, primary, secondary, tertiary, and heteroaromatic amines with yields ranging from 53-99% . This synthetic approach could potentially be adapted for the specific preparation of ammonia-boranecarboxylic acid.

The general synthesis pathway for amine-boranes involves the coordination of the amine to a borane source, followed by functionalization of the resulting complex. In the case of ammonia-boranecarboxylic acid, this would involve the incorporation of a carboxylic acid functionality onto the borane moiety, potentially through reaction with carbon dioxide or other carboxylating agents.

Commercial preparation of ammonia-boranecarboxylic acid yields products of various purities, ranging from 99% (2N) to 99.999% (5N), suitable for different applications and research purposes . These commercially available forms provide researchers with ready access to this compound for various applications in organic synthesis and catalysis.

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